REACTION_CXSMILES
|
[Li+].[OH-].[CH3:3][N:4]1[C:8]([S:9]([CH3:12])(=[O:11])=[O:10])=[C:7]([C:13]([O:15]CC)=[O:14])[CH:6]=[N:5]1.Cl>O.O1CCOCC1>[CH3:3][N:4]1[C:8]([S:9]([CH3:12])(=[O:10])=[O:11])=[C:7]([C:13]([OH:15])=[O:14])[CH:6]=[N:5]1 |f:0.1|
|
Name
|
|
Quantity
|
22 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
ethyl 1-methyl-5-(methylsulfonyl)-1H-pyrazole-4-carboxylate
|
Quantity
|
175 mg
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1S(=O)(=O)C)C(=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract twice with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1S(=O)(=O)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |